

# A Technical Guide to the Physicochemical Properties of Creatine Citrate for Research

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## Compound of Interest

Compound Name: *Creatine citrate*

Cat. No.: *B069006*

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## Introduction

Creatine, a nitrogenous organic acid pivotal to cellular energy metabolism, is a cornerstone of research in sports nutrition and clinical therapeutics. While creatine monohydrate is the most studied form, alternative salts such as **creatine citrate** have been developed to enhance physicochemical properties like solubility. This technical guide provides an in-depth overview of the core physicochemical characteristics of **creatine citrate**, offering valuable data and methodologies for researchers and drug development professionals.

## Physicochemical Properties

**Creatine citrate** is a compound formed between creatine and citric acid. Its properties can vary depending on the molar ratio of creatine to citrate (e.g., **tricreatine citrate**, **dicreatine citrate**). For the purpose of this guide, "**creatine citrate**" will refer to the forms discussed in the cited literature.

## Table 1: Quantitative Physicochemical Data for Creatine Citrate and Related Compounds

Property	Creatine Citrate	Creatine Monohydrate	Notes
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N <sub>3</sub> O <sub>9</sub> (1:1 compound)	C <sub>4</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>	The formula for creatine citrate can vary based on the salt form (e.g., tricreatine citrate).[1]
Appearance	White crystalline powder	White crystalline powder	[1]
Solubility in Water	29 g/L at 20°C (for tricreatine citrate)[2]	14 g/L at 20°C[2]	The solubility of creatine salts is generally higher than creatine monohydrate due to the pH-lowering effect of the acidic moiety.[2][3]
pH of Saturated Solution	3.2 (for tricreatine citrate)	~7.0[2]	The acidic nature of the citrate component contributes to a lower pH.[2][3]
Melting Point	112-114°C (for a 1:1 salt)[4]	~295 °C (decomposes)	Different creatine-citric acid compounds exhibit varying melting points, such as 145-150°C for a dicreatine/citric acid compound.[4][5]
Stability in Solution	Less stable than creatine monohydrate at lower pH.[2]	Relatively stable at neutral pH, but degrades to creatinine at lower pH.[2][6]	Tricreatine citrate showed creatinine levels of 770 ppm after 28 days of storage at 40°C.[2] In aqueous solution, di-creatine citrate can

dissociate and  
recrystallize as  
creatine monohydrate.

[\[7\]](#)[\[8\]](#)

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## Experimental Protocols

### Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a common method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of **creatine citrate** in deionized water at a controlled temperature.

Materials:

- **Creatine citrate**
- Deionized water
- Thermostatically controlled shaker bath
- Centrifuge
- 0.45 µm syringe filters
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- C18 HPLC column
- Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate solution)[\[9\]](#)
- Creatine standard for calibration

#### Procedure:

- Add an excess amount of **creatine citrate** to a known volume of deionized water in a sealed flask.
- Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.  
[9]
- After incubation, allow the suspension to settle.
- Centrifuge the suspension to pellet the excess solid.
- Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.[9]
- Dilute the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Quantify the creatine concentration in the diluted sample using a validated HPLC method with a standard curve prepared from a creatine standard.[9][10]
- Calculate the solubility based on the measured concentration and the dilution factor, expressed in g/L.

## Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point of a solid crystalline compound.

Objective: To determine the temperature range over which **creatine citrate** melts.

#### Materials:

- **Creatine citrate**, finely powdered
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11][12]
- Calibrated thermometer

Procedure:

- Ensure the **creatine citrate** sample is dry and finely powdered.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[13]
- Compact the sample at the bottom of the tube by tapping it gently or dropping it through a long glass tube.[14]
- Place the capillary tube in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[12]
- Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[12]
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).
- The recorded range is the melting point of the sample. A narrow range (0.5-1.0°C) typically indicates a pure compound.[11]

## Stability Assessment in Aqueous Solution (HPLC Method)

This protocol is for evaluating the degradation of **creatine citrate** to creatinine in an aqueous solution over time.

Objective: To quantify the degradation of **creatine citrate** in solution under specific storage conditions.

#### Materials:

- **Creatine citrate**
- Deionized water or appropriate buffer solutions
- Temperature-controlled incubator or refrigerator
- Sealed vials
- HPLC system with UV detector
- C18 HPLC column
- Mobile phase suitable for separating creatine and creatinine (e.g., 0.045 M ammonium sulfate in water)[15]
- Creatine and creatinine standards for calibration

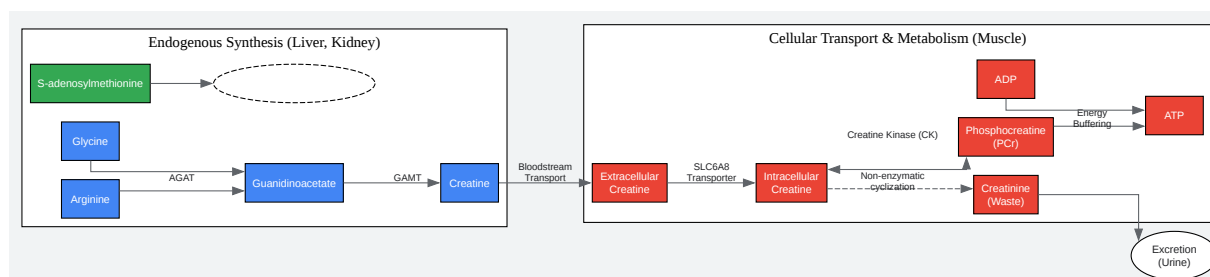
#### Procedure:

- Prepare a solution of **creatine citrate** of a known concentration in the desired aqueous medium (e.g., deionized water, buffered to a specific pH).
- Dispense the solution into several sealed vials to prevent evaporation.
- Store the vials under controlled conditions (e.g., room temperature at 25°C or refrigerated at 4°C).[8]
- At predetermined time intervals (e.g., 0, 24, 48, 72 hours, etc.), remove a vial for analysis.
- If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
- Inject the sample into the HPLC system and quantify the concentrations of both creatine and its primary degradation product, creatinine, using standard curves.[10][15]
- Plot the concentration of creatine versus time to determine the degradation kinetics.

## Visualizations

### Creatine Metabolism and Energy Shuttle

The primary physiological role of creatine is its involvement in the phosphocreatine (PCr) system, which acts as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and neurons.[16]

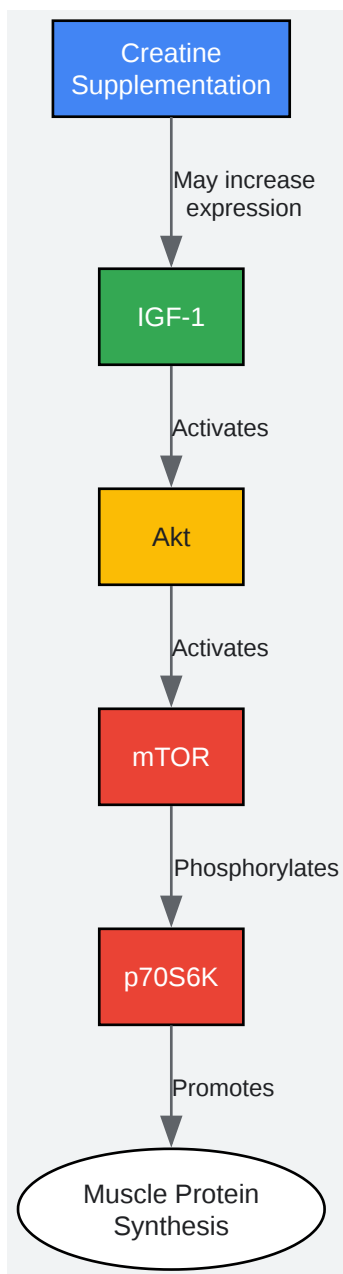


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Caption: Endogenous synthesis and cellular metabolism of creatine.

### Anabolic Signaling Pathway Influenced by Creatine

Research suggests that creatine supplementation may influence muscle protein synthesis through anabolic signaling pathways, such as the Akt/mTOR pathway.[17][18]



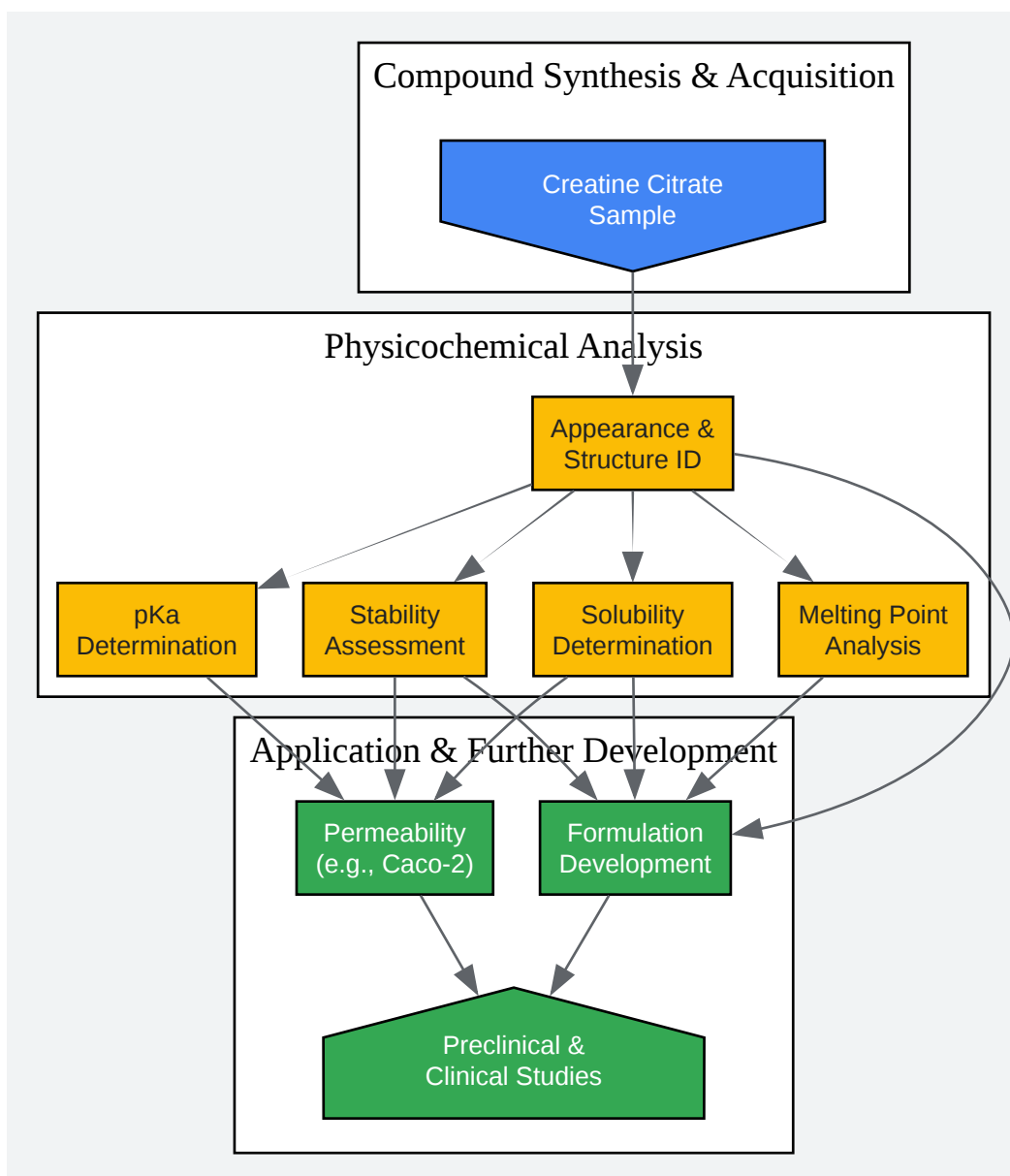
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Caption: Potential influence of creatine on the Akt/mTOR anabolic signaling pathway.

## General Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive physicochemical profiling of a research compound like **creatine citrate**.





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Caption: A generalized experimental workflow for physicochemical characterization.

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